

Validating ATPase Domain Function in gp17 Mutants: A Comparative Guide

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Compound of Interest

Compound Name: GP17

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This guide provides a comparative analysis of the ATPase domain function in wild-type and mutant forms of the bacteriophage T4 large terminase protein, **gp17**. The **gp17** protein is an essential component of the viral DNA packaging motor, utilizing the energy from ATP hydrolysis to translocate the viral genome into the prohead. Understanding the function of its ATPase domain is critical for the development of novel antiviral therapies. This document summarizes key experimental data, details relevant protocols, and provides visual workflows to aid in the study of this crucial viral enzyme.

Comparative Analysis of gp17 ATPase Activity

The N-terminal domain of **gp17** houses the ATPase activity, which is fundamental to its role as a molecular motor. This activity is significantly stimulated by the small terminase subunit, gp16, which acts as a crucial regulator of the DNA packaging process. Mutations within the ATPase domain of **gp17** can have profound effects on its enzymatic function, leading to impaired or abolished DNA packaging.

Below is a summary of the kinetic parameters for wild-type **gp17** and a key mutant, K166Q, located within the conserved Walker A motif, a region essential for ATP binding.

Protein	kcat (min ⁻¹)	Km (μM)	kcat/Km (min ⁻¹ μM ⁻¹)
Wild-Type gp17	13.5	118	0.11
K166Q Mutant	0.04	133	0.0003

Table 1: Kinetic parameters of gp16-stimulated ATPase activity of wild-type **gp17** and the K166Q mutant. The data shows a dramatic reduction in the catalytic efficiency of the K166Q mutant.

Another critical residue for **gp17**'s ATPase function is the catalytic glutamate, E256. While specific kinetic data for an E256 mutant is not available in the searched literature, studies have shown that mutation of this residue leads to a complete loss of ATPase activity.

Experimental Protocols

Accurate validation of ATPase function is paramount. The following is a detailed protocol for a colorimetric ATPase assay, a common and reliable method for quantifying ATP hydrolysis.

Malachite Green ATPase Assay

This endpoint assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The free phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be quantified spectrophotometrically.

Reagents:

- Purified wild-type and mutant **gp17** proteins
- Purified gp16 protein
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂
- ATP solution (10 mM stock)
- Malachite Green Reagent:

- Solution A: 0.045% (w/v) Malachite Green in water
- Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl
- Solution C: 1.5% (w/v) Polyvinyl alcohol
- Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, and add 2 parts of Solution C. Incubate for 20 minutes at room temperature before use.
- Phosphate Standard (e.g., KH_2PO_4) for standard curve

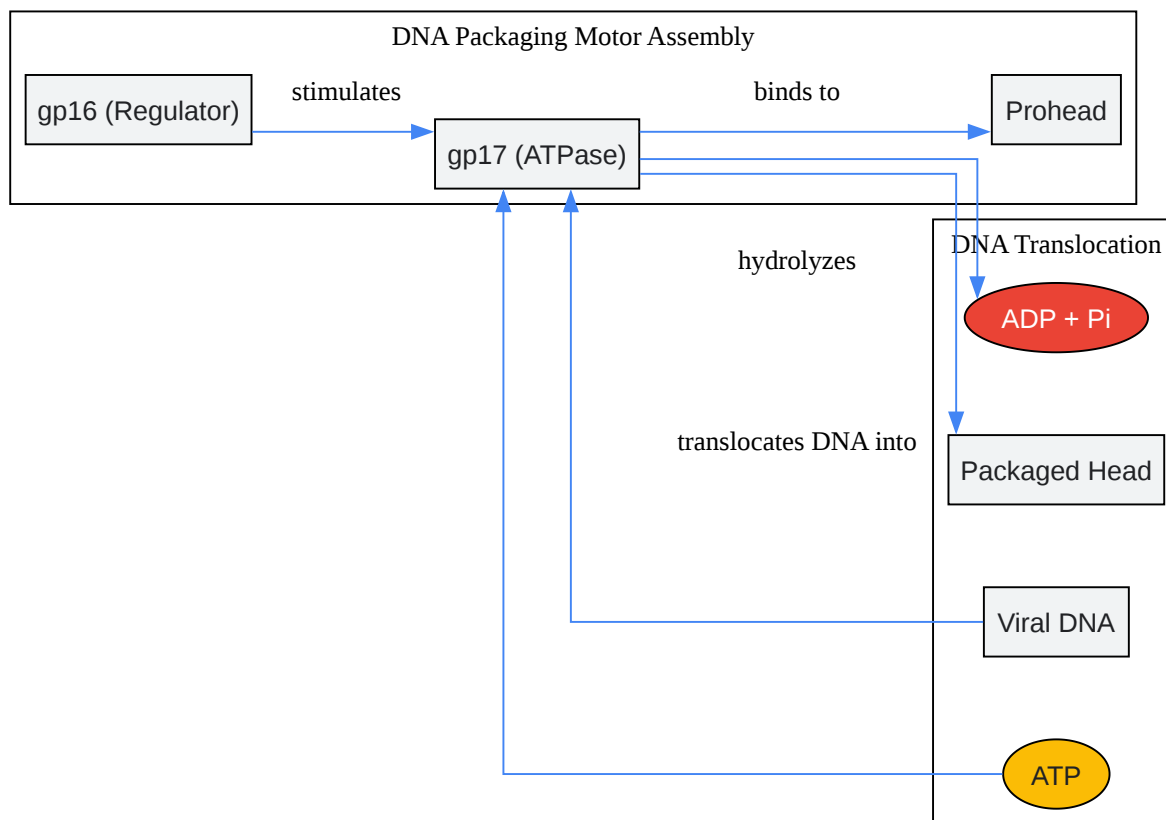
Procedure:

- Reaction Setup:
 - In a 96-well plate, prepare reaction mixtures containing Assay Buffer, **gp17** (wild-type or mutant), and gp16 in the desired concentrations.
 - Include a no-enzyme control (buffer only) and a no-ATP control for each protein.
 - Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
- Initiate Reaction:
 - Add ATP to each well to a final concentration of 1 mM to start the reaction.
 - The total reaction volume is typically 50 μL .
- Incubation:
 - Incubate the plate at 37°C for a set period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop Reaction and Color Development:
 - Stop the reaction by adding 150 μL of the Malachite Green Working Reagent to each well.
 - Incubate at room temperature for 15 minutes to allow for color development.

- Measurement:
 - Measure the absorbance at 620 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve using the phosphate standard.
 - Subtract the absorbance of the no-enzyme control from all readings.
 - Use the standard curve to determine the concentration of phosphate released in each reaction.
 - Calculate the specific activity of the enzyme (nmol of Pi released per minute per mg of protein).

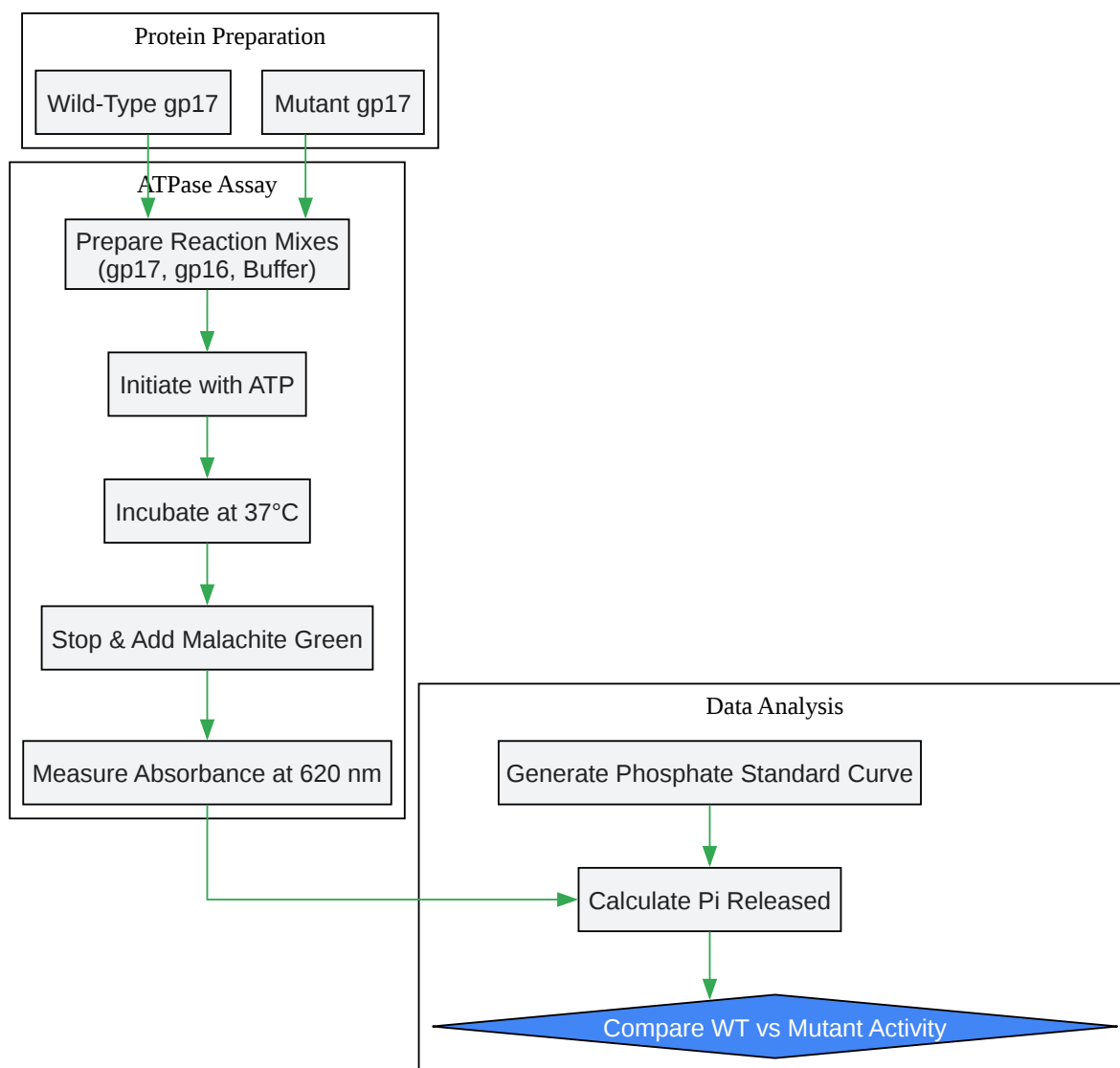
Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. Below are Graphviz diagrams representing the **gp17**-mediated DNA packaging pathway and the workflow for comparing wild-type and mutant ATPase activity.



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Caption: DNA Packaging Pathway in Bacteriophage T4.



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Caption: Workflow for Comparative ATPase Assay.

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